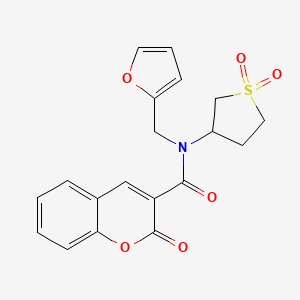![molecular formula C20H22N2O3 B5571542 2-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxamide](/img/structure/B5571542.png)
2-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to "2-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxamide" involves intricate ring-opening followed by ring closure reactions. For instance, Halim and Ibrahim (2022) described the synthesis of a novel compound through reactions involving 4-methoxy-5-oxo-5H-furo[3,2-g]chromene and 5-amino-3-methyl-1H-pyrazole, highlighting the complexity and precision required in such synthetic processes (Halim & Ibrahim, 2022).
Molecular Structure Analysis
The molecular structure of compounds within this chemical family, including "2-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxamide", is characterized by sophisticated frameworks. These structures are typically confirmed using techniques like X-ray crystallography, NMR, and MS techniques. For example, Chen, Ye, and Hu (2012) utilized X-ray single crystal diffraction analysis to determine the crystal structures of related compounds, shedding light on the geometric and spatial arrangements that define their molecular architecture (Chen, Ye, & Hu, 2012).
Chemical Reactions and Properties
The reactivity and interaction of such compounds with various reagents and conditions reveal their chemical behavior and potential applications. The synthesis pathways often involve etherification, oximation, and rearrangement processes, which are critical for constructing the complex molecular scaffolding characteristic of these compounds. The study by Thabet et al. (2012) on the synthesis of pyrano[3,4-c]chromene derivatives via Michael addition underlines the diverse chemical reactions these compounds undergo (Thabet, Halawa, El-Nassag, & Hassan, 2012).
科学的研究の応用
Synthesis and Chemical Reactivity
Heterocyclic compounds, including chromenes and pyridines, are synthesized through various methods, indicating the compound's potential for diverse synthetic applications. For instance, Nizami and Hua (2018) describe the synthesis of 3H-Naphtho[2.1-b]pyran-2-carboxamides from a three-component cyclocoupling reaction, which could be related to the synthetic pathways for the compound (Nizami & Hua, 2018). Similarly, Bacchi et al. (2005) discuss the synthesis of heterocyclic derivatives via palladium-catalyzed oxidative cyclization-alkoxycarbonylation, highlighting a method that could be applicable to synthesizing complex structures such as the compound of interest (Bacchi et al., 2005).
Potential Applications in Material Science
The structural features of the compound suggest potential applications in material science, especially in the development of polymers with specific optical properties. For example, Nechifor (2009) synthesized aromatic polyamides with photosensitive coumarin pendent groups, which points towards the use of similar compounds in creating materials with unique photochemical properties (Nechifor, 2009).
Photoreactive Properties for Technological Applications
The presence of chromene and pyridine moieties suggests photoreactive properties, which could be leveraged in the development of photoresponsive materials. The study by Halim and Ibrahim (2022) on the synthesis, spectral analysis, and thermodynamic properties of a novel compound demonstrates the potential for using such heterocyclic compounds in applications requiring light-induced changes in material properties (Halim & Ibrahim, 2022).
特性
IUPAC Name |
2-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-24-18-7-3-5-14-8-12(11-25-19(14)18)9-17-15(20(21)23)10-13-4-2-6-16(13)22-17/h3,5,7,10,12H,2,4,6,8-9,11H2,1H3,(H2,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWKKXQKFGSXHDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OCC(C2)CC3=C(C=C4CCCC4=N3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5571467.png)
![2-(1-azepanyl)-N'-[4-(methylthio)benzylidene]acetohydrazide](/img/structure/B5571471.png)
![1-benzyl-4-[(3-fluoroimidazo[1,2-a]pyridin-2-yl)carbonyl]-1,4-diazepan-6-ol](/img/structure/B5571473.png)

![1-[1-cyclohexyl-5-(cyclohexylamino)-1H-1,2,3-triazol-4-yl]ethanone](/img/structure/B5571484.png)
![N-(2,5-dimethylphenyl)-6,8-dioxo-2,7-diazaspiro[4.4]nonane-2-carboxamide](/img/structure/B5571491.png)
![2-ethyl-8-[(3R)-1,2,3,4-tetrahydro-3-isoquinolinylcarbonyl]-2,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B5571508.png)
![4-({4-[(2,5-dioxo-4-imidazolidinylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B5571510.png)
![3-ethyl-8-(2-phenoxybenzoyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5571523.png)
![(1S*,5R*)-3-[(3-ethyl-5-isoxazolyl)methyl]-6-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5571534.png)


![(1S*,5R*)-6-(cyclobutylmethyl)-3-(6-methoxy-4-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5571550.png)